molecular formula C16H22ClN5 B1500577 N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride CAS No. 1185319-96-3

N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride

Cat. No.: B1500577
CAS No.: 1185319-96-3
M. Wt: 319.83 g/mol
InChI Key: KAIKXLXOFBATLL-UHFFFAOYSA-N
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Description

N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride typically involves multiple steps, starting with the formation of the quinoxaline core One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2,3-dione derivatives.

  • Reduction: Production of reduced quinoxaline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoxaline ring.

Scientific Research Applications

N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride is unique due to its specific structural features, such as the presence of the cyclopropyl and piperidin-4-yl groups. Similar compounds include other quinoxaline derivatives, which may differ in their substituents or functional groups. These differences can lead to variations in their biological and chemical properties.

Comparison with Similar Compounds

  • Quinoxaline-2,3-diamine

  • N2-Methyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine

  • N2-Ethyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine

Properties

IUPAC Name

2-N-cyclopropyl-3-N-piperidin-4-ylquinoxaline-2,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5.ClH/c1-2-4-14-13(3-1)20-15(18-11-5-6-11)16(21-14)19-12-7-9-17-10-8-12;/h1-4,11-12,17H,5-10H2,(H,18,20)(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIKXLXOFBATLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3N=C2NC4CCNCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671409
Record name N~2~-Cyclopropyl-N~3~-(piperidin-4-yl)quinoxaline-2,3-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-96-3
Record name N~2~-Cyclopropyl-N~3~-(piperidin-4-yl)quinoxaline-2,3-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride
Reactant of Route 2
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride
Reactant of Route 3
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride
Reactant of Route 4
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride
Reactant of Route 5
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride
Reactant of Route 6
N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride

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